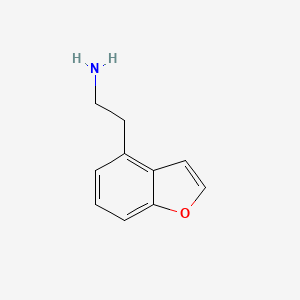

2-(1-Benzofuran-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(1-benzofuran-4-yl)ethanamine |

InChI |

InChI=1S/C10H11NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4,6,11H2 |

InChI Key |

UUGGHFKEUQMYTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Benzofuran 4 Yl Ethan 1 Amine and Structural Analogues

Retrosynthetic Analysis of the 2-(1-Benzofuran-4-yl)ethan-1-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

Disconnection Strategies for the Ethanamine Side Chain

The primary disconnection of the this compound molecule involves severing the bond between the benzofuran (B130515) core and the ethanamine side chain. This leads to two key synthons: a benzofuran-4-yl synthon and a 2-aminoethyl synthon.

A common approach is to consider the ethanamine side chain as being derived from a two-carbon electrophile that can be attached to the benzofuran nucleus. For instance, a direct disconnection of the C-C bond between the aromatic ring and the ethylamine (B1201723) group suggests a precursor like a 4-substituted benzofuran. This could be a 4-halobenzofuran which can undergo a coupling reaction, or a 4-formylbenzofuran which can be elaborated to the desired side chain.

Another strategy involves disconnecting the C-N bond of the amine. This retrosynthetic step points towards a precursor such as a 2-(1-benzofuran-4-yl)ethanol or a corresponding halide or sulfonate ester, which can then be converted to the amine via nucleophilic substitution or other amination methods.

Approaches for Benzofuran Ring Construction

From ortho-hydroxyacetophenone derivatives: A prevalent method for synthesizing benzofuran rings involves the reaction of ortho-hydroxyacetophenones with various reagents. For example, salicylaldehyde (B1680747) can react with chloroacetone (B47974) in the presence of a base like potassium carbonate to form 2-acetylbenzofuran (B162037). ijrpc.com This intermediate can then be further functionalized.

From ortho-alkynylphenols: The cyclization of ortho-alkynylphenols is a common and efficient route to benzofurans. numberanalytics.com This can be achieved under acidic or basic conditions, or through metal-catalyzed processes. For example, Sonogashira coupling of an iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran scaffold. nih.gov

Palladium and Copper-Catalyzed Syntheses: Modern synthetic methods often employ transition metal catalysts. Palladium- and copper-based catalysts are particularly useful for benzofuran synthesis. nih.gov For instance, a CuI-catalyzed ring closure of 2-haloaromatic ketones can efficiently produce a wide variety of benzofurans. acs.org

Strategies for Direct C-C Coupling to the Benzofuran System

Once the benzofuran nucleus is formed, the ethanamine side chain can be introduced through direct C-C bond formation.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acetyl group onto the benzofuran ring, which can then be converted to the ethanamine side chain. numberanalytics.com

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, provide versatile methods for forming C-C bonds. numberanalytics.com For example, a 4-halobenzofuran could be coupled with a suitable two-carbon building block.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound.

Reductive Amination Pathways

A highly effective and widely used method for synthesizing amines is reductive amination. youtube.comnih.govyoutube.com This process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent.

For the synthesis of this compound, a key intermediate would be 1-(1-benzofuran-4-yl)ethanone. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzofuran. Once obtained, the ketone can undergo reductive amination.

The reaction typically proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective options. youtube.comnih.gov Iridium complexes have also been explored as catalysts for this transformation. nih.gov

Table 1: Reductive Amination of Ketones

| Ketone Substrate | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| 1-(1-Benzofuran-4-yl)ethanone | Ammonia (B1221849) | NaBH3CN | This compound |

| Cyclohexanone | Benzylamine | Au/TiO2, H2 | N-Benzylcyclohexylamine researchgate.net |

Alternative precursors to the target amine are the corresponding nitrile or oxime.

Reduction of Nitriles: The ethanamine side chain can be introduced by first creating a benzofuran-4-acetonitrile. This can be achieved through various methods, such as the cyanation of a suitable benzofuran derivative. The resulting nitrile can then be reduced to the primary amine using a variety of reducing agents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A literature example shows the synthesis of benzofuran-5-acetonitrile via decarboxylation. prepchem.com

Reduction of Oximes: The ketone, 1-(1-benzofuran-4-yl)ethanone, can be converted to its oxime by reaction with hydroxylamine. nih.gov The subsequent reduction of the oxime yields the desired primary amine. This reduction can be challenging as over-reduction can lead to cleavage of the N-O bond. nih.gov However, various methods have been developed for this transformation, including the use of sodium in ethanol (B145695) or catalytic hydrogenation with specific catalysts. nih.govsciencemadness.org

Table 2: Precursor Reduction to Amines

| Precursor | Reducing Agent/Method | Product |

|---|---|---|

| Benzofuran-4-acetonitrile | LiAlH4 or Catalytic Hydrogenation | This compound |

Reductions of Nitroalkenes

The reduction of a nitroalkene represents a powerful and direct method for the synthesis of primary amines. This strategy involves the preparation of a 4-(2-nitrovinyl)-1-benzofuran intermediate, which is subsequently reduced to afford the desired this compound. The nitroalkene precursor can typically be synthesized via a Henry reaction (nitroaldol reaction) between 1-benzofuran-4-carbaldehyde and nitromethane, followed by dehydration.

The subsequent reduction of the C=C double bond and the nitro group can be achieved in a single step using potent reducing agents. The choice of reagent is critical to ensure complete reduction without affecting the benzofuran ring system.

Key Reducing Agents for Nitroalkenes:

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | A powerful, non-selective reducing agent. Reduces a wide range of functional groups. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel catalyst | Can be performed under various pressures. Generally provides clean reduction. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | NaBH₄ with CoCl₂ or other additives | Modifies the reactivity of NaBH₄ to enable nitro group reduction. |

| Iron (Fe) / Acetic Acid (AcOH) | Fe powder in acidic medium | A classic method for nitro group reduction, often used for aromatic nitro compounds. |

This two-step sequence provides a reliable route to the target primary amine from a readily accessible benzofuran aldehyde.

Gabriel Synthesis and Modifications for Primary Amine Formation

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, avoiding the common problem of overalkylation seen in direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com The method utilizes the phthalimide (B116566) anion as an ammonia surrogate. wikipedia.org

For the synthesis of this compound, the reaction would proceed via two main steps:

N-Alkylation: A suitable precursor, 4-(2-haloethyl)-1-benzofuran (where the halogen is typically bromine or iodine), is treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-[2-(1-Benzofuran-4-yl)ethyl]phthalimide. chemistrysteps.comlibretexts.org The bulky nature of the phthalimide group prevents further alkylation. chemistrysteps.com

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The most common method for this step is hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.org This process yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.org Alternative deprotection methods include acidic or basic hydrolysis, although these often require harsher conditions. chemistrysteps.comlibretexts.org

The Gabriel synthesis is renowned for its reliability and high yields in the formation of primary amines. libretexts.org

Hoffmann Rearrangement Applications

The Hoffmann rearrangement provides a distinct pathway to primary amines from primary amides, with the notable feature of producing an amine with one less carbon atom than the starting amide. chemistrysteps.comwikipedia.org This reaction involves the treatment of a primary amide with bromine or another halogen in a strong aqueous base like sodium hydroxide. youtube.comslideshare.net

To apply this method for the synthesis of this compound, the required starting material would be 3-(1-benzofuran-4-yl)propanamide. The reaction proceeds through several key steps:

Formation of an N-bromoamide intermediate. wikipedia.org

Base-induced deprotonation of the N-bromoamide. wikipedia.org

Rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate, which undergoes decarboxylation to yield the final primary amine and carbon dioxide. chemistrysteps.comwikipedia.org

This method is particularly useful when the corresponding propanamide derivative is more accessible than the haloethyl or nitrovinyl precursors required for other methods.

Modern and Advanced Synthetic Approaches

Modern organic synthesis has introduced a variety of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical techniques.

Catalytic C-N Bond Formations (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orgrug.nl The reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

While this reaction is not typically used to construct an ethylamine side chain directly, it is a premier method for synthesizing structural analogues where an amino group is attached directly to the benzofuran aromatic system (e.g., 4-amino-1-benzofuran). The development of progressively more sophisticated phosphine ligands has greatly expanded the scope and utility of this reaction. wikipedia.orgrug.nl

Generations of Ligands for Buchwald-Hartwig Amination:

| Ligand Generation/Type | Example Ligands | Key Applications & Advantages |

| First Generation (Monodentate) | P(o-tolyl)₃ | Pioneering ligands, effective for coupling secondary amines with aryl bromides. libretexts.org |

| Bidentate Phosphines | BINAP, DPPF | Improved reactivity, allowing for the coupling of primary amines. wikipedia.org |

| Sterically Hindered Biarylphosphines | XPhos, SPhos, BrettPhos | Highly active catalysts enabling reactions at lower temperatures and the use of less reactive aryl chlorides and challenging amine substrates. rug.nl |

| Ammonia Equivalents | Benzophenone imine, Josiphos-type ligands | Allow for the direct coupling of ammonia or its surrogates to form primary anilines. wikipedia.org |

More recent advancements include iron-catalyzed C-H amidation, which offers a transition-metal-catalyzed pathway to C-N bonds by directly functionalizing a C-H bond, avoiding the need for a pre-functionalized halide. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Benzofuran Functionalization

The construction and functionalization of the benzofuran scaffold itself heavily rely on transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating the carbon-carbon bonds necessary to build the core heterocyclic structure or to attach various substituents to it, which can then be elaborated into the desired ethylamine side chain. mdpi.com

These four named reactions are pillars of modern organic synthesis and are widely used in the preparation of complex benzofuran derivatives.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgyoutube.com It is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. youtube.com

Heck Reaction: The Heck reaction creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is particularly valuable for synthesizing substituted alkenes and has been widely applied in intramolecular cyclizations to form heterocyclic rings, including benzofurans. acs.orgacs.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is the premier method for synthesizing alkynyl-substituted aromatics and heterocycles, which are highly versatile intermediates that can be further transformed into other functional groups. nih.govresearchgate.net

Stille Reaction: The Stille reaction couples an organotin (stannane) compound with an sp²-hybridized organohalide, catalyzed by palladium. wikipedia.org While powerful, its use has become less frequent due to the high toxicity of the organotin reagents. wikipedia.org

Comparison of Key Cross-Coupling Reactions for Benzofuran Synthesis:

| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki | Organoboron Reagent (R-B(OH)₂) | Organohalide/Triflate | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of byproducts. libretexts.orgyoutube.com | Base sensitivity for some substrates. |

| Heck | Alkene | Organohalide/Triflate | Good for C(sp²)-C(sp²) bond formation, atom economical. organic-chemistry.org | Often requires specific alkene substitution patterns (e.g., activated alkenes). |

| Sonogashira | Terminal Alkyne | Organohalide/Triflate | Premier method for synthesizing alkynes, mild conditions. wikipedia.org | Can be sensitive to oxygen, potential for alkyne homocoupling. |

| Stille | Organostannane (R-SnR'₃) | Organohalide/Triflate | Insensitive to moisture, broad substrate scope. | High toxicity of tin reagents and byproducts. wikipedia.org |

These catalytic methods provide a powerful and flexible toolkit for chemists to construct the this compound scaffold and a diverse array of its structural analogues.

Amination Reactions on Halogenated Benzofuran Precursors

A common strategy to introduce an amine functionality involves the use of halogenated benzofuran precursors. For instance, 2-acetylbenzofuran can be synthesized from salicylaldehyde and chloroacetone. ijrpc.com This intermediate can then undergo chlorination to yield chloroacetylbenzofuran. ijrpc.com Subsequent reaction with a suitable amine source, such as urea (B33335) in ethanol, can lead to the formation of an amino-substituted benzofuran derivative. ijrpc.com Another approach involves the bromination of a benzofuran-2-yl methyl ketone to produce 1-(benzofuran-2-yl)-2-bromoethanone, which serves as a versatile intermediate for introducing an amino group. prepchem.com

A variety of amination procedures have been developed. For example, a solution of 2-bromoacetylbenzofuran can be refluxed with urea in ethanol to produce 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine. ijrpc.com This product can be further modified by reacting it with different aromatic aldehydes to create a library of derivatives. ijrpc.com

| Precursor | Reagents | Product | Reference |

| 2-acetylbenzofuran | 1. Chlorination2. Urea, Ethanol | 4-(1-benzofuran-2-yl) 1, 3-oxazole-2-amine | ijrpc.com |

| Benzofuran-2-yl methyl ketone | Bromine, Methylene chloride | 1-(benzofuran-2-yl)-2-bromoethanone | prepchem.com |

| 2-bromoacetylbenzofuran | Urea, Ethanol | 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine | ijrpc.com |

Chemo- and Regioselective Synthesis Strategies

Controlling chemo- and regioselectivity is crucial in the synthesis of complex benzofuran derivatives. Amine-catalyzed reactions offer a metal-free and air-tolerant method for producing multi-functionalized benzene (B151609) compounds, which can be precursors to benzofurans. rsc.org For instance, a Rauhut-Currier reaction-triggered [3+3] cascade using a tri-substituted alkene with a cyano group can yield CF3-functionalized benzene compounds with four adjacent substituents. rsc.org When the cyano group is replaced with a benzoyl group, a Michael-initialized [4+2] aromatization occurs, leading to a CF3-benzene with five contiguous substituent groups. rsc.org

Another strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively prepare benzofuranones. oregonstate.edu This method allows for programmable substitution at any position on the benzofuranone core. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition followed by elimination of nitrous acid and a retro-cycloaddition. oregonstate.edu The regioselectivity is high, with reported ratios of approximately 200:1. oregonstate.edu

| Starting Materials | Key Reaction | Product Type | Reference |

| Tri-substituted alkene with cyano group | Rauhut-Currier triggered [3+3] cascade | CF3-functionalized benzene | rsc.org |

| Tri-substituted alkene with benzoyl group | Michael-initialized [4+2] aromatization | CF3-functionalized benzene | rsc.org |

| 3-hydroxy-2-pyrones, Nitroalkenes with ester groups | Diels-Alder cycloaddition | Substituted benzofuranones | oregonstate.edu |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient means of assembling complex molecular scaffolds in a single step. An iron-catalyzed MCR of dimedone, acetophenone, and isocyanide in the presence of air has been used to synthesize multi-functionalized 6,7-dihydrobenzofuran-4(5H)-ones. researchgate.net This approach is notable for its operational simplicity and use of a green catalyst. researchgate.net

Another example is a one-pot reaction involving an equimolar mixture of an aniline (B41778) (like 4-methoxyaniline or 4-fluoroaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.com This catalyst-free reaction yields 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines in good yields. mdpi.com

A novel approach to 2-aminobenzofurans involves a Sc(OTf)3 mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides from o-hydroxybenzhydryl alcohol. nih.gov This method provides a direct route to the 2-aminobenzofuran scaffold in good yields under mild conditions. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Dimedone, Acetophenone, Isocyanide | Iron salt, Air | Polyfunctionalized Benzofuran-4(5H)-one | researchgate.net |

| Aniline, Phenyl isothiocyanate, 2-bromoacetylbenzofuran | Catalyst-free, Ethanol | 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine | mdpi.com |

| o-hydroxybenzhydryl alcohol, Isocyanide | Sc(OTf)3 | 2-Aminobenzofuran | nih.gov |

Enantioselective Synthesis of Chiral this compound

The development of enantioselective methods is critical for accessing specific stereoisomers of chiral amines, which often exhibit distinct biological activities.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. Chiral phosphoric acids have been employed as catalysts in the asymmetric 1,4-addition of benzofuran-derived azadienes with 3-substituted indoles, affording enantioenriched tri(hetero)arylmethane products with high enantioselectivities (up to 99:1 er). researchgate.net Similarly, a quinine-derived squaramide catalyst has been used for the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles, constructing 3-substituted-3-fluorooxindoles with two vicinal chirality centers. nih.gov

Chiral guanidinium (B1211019) salts can catalyze the enantioselective desymmetrization of aliphatic cyclic carbonates using a nucleophile like morpholine, yielding products with high enantioselectivity (97:3). acs.org This strategy could potentially be adapted for the synthesis of chiral benzofuran-containing molecules.

While direct searches did not yield specific examples of chiral auxiliary-based approaches for the synthesis of this compound, this classical strategy remains a viable option. In this method, a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

Biocatalysis has emerged as a green and highly selective method for producing enantiopure amines. wiley.com Whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent stereoselectivity (>99.9% ee) and high yield (92%). researchgate.net This chiral alcohol is a valuable intermediate that can be converted to the corresponding chiral amine.

The combination of ene-reductases (EReds) and ω-transaminases (ωTAs) or amine dehydrogenases (AmDHs) in one-pot reactions allows for the synthesis of diastereomerically enriched amines with two stereogenic centers from α,β-unsaturated ketones. nih.gov This approach has been used to synthesize various chiral amines with high diastereomeric and enantiomeric ratios. nih.gov

| Biocatalyst/Enzyme System | Substrate | Product | Stereoselectivity | Reference |

| Lactobacillus paracasei | 1-(benzofuran-2-yl)ethanone | (S)-1-(benzofuran-2-yl)ethanol | >99.9% ee | researchgate.net |

| Ene-reductase and ω-Transaminase | α,β-unsaturated ketone | Diastereomerically enriched amine | High d.r. and e.r. | nih.gov |

| Ene-reductase and Amine Dehydrogenase | α,β-unsaturated ketone | Diastereomerically enriched amine | Variable d.r., High e.r. | nih.gov |

Chemical Reactivity and Transformation Studies of the 2 1 Benzofuran 4 Yl Ethan 1 Amine Core

Reactivity of the Primary Amine Moiety

The primary amine group in 2-(1-Benzofuran-4-yl)ethan-1-amine is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of imines. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. This reaction is a common strategy for the introduction of a variety of functional groups. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Acetyl chloride | N-(2-(1-Benzofuran-4-yl)ethyl)acetamide | Pyridine, CH2Cl2, 0 °C to rt | Illustrative Example |

| This compound | Benzoic anhydride (B1165640) | N-(2-(1-Benzofuran-4-yl)ethyl)benzamide | Triethylamine (B128534), CH2Cl2, rt | Illustrative Example |

| This compound | Benzenesulfonyl chloride | N-(2-(1-Benzofuran-4-yl)ethyl)benzenesulfonamide | Pyridine, CH2Cl2, 0 °C to rt | Illustrative Example |

Alkylation and Reductive Alkylation of the Amine

The nitrogen atom of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| This compound | Formaldehyde | Sodium triacetoxyborohydride (B8407120) | N-Methyl-2-(1-benzofuran-4-yl)ethan-1-amine | Illustrative Example |

| This compound | Acetone | Sodium cyanoborohydride | N-Isopropyl-2-(1-benzofuran-4-yl)ethan-1-amine | Illustrative Example |

Formation of Schiff Bases and Imines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Benzaldehyde | (E)-N-Benzylidene-2-(1-benzofuran-4-yl)ethan-1-amine | Toluene, reflux, Dean-Stark trap | Illustrative Example |

| This compound | Cyclohexanone | N-(Cyclohexylidene)-2-(1-benzofuran-4-yl)ethan-1-amine | Methanol (B129727), rt | Illustrative Example |

Cyclization Reactions Involving the Amine (e.g., heterocyclic ring formation)

The primary amine of this compound can participate in cyclization reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org While the benzofuran (B130515) ring is not as electron-rich as the indole (B1671886) ring typically used in this reaction, under appropriate conditions, cyclization onto the furan (B31954) ring could be envisaged.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Formaldehyde | Tetrahydro-pyrano[4,3,2-de]benzofuran derivative | Formic acid, heat | Hypothetical Example |

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring is influenced by the existing substituent and the reaction conditions.

Electrophilic Aromatic Substitution on the Benzene Ring of Benzofuran (e.g., halogenation, nitration)

The ethylamine (B1201723) side chain at the 4-position of the benzofuran ring is an ortho-, para-directing group. However, the furan ring itself is electron-rich and can also undergo electrophilic attack. The regioselectivity of electrophilic substitution on the benzene ring of 4-substituted benzofurans is a balance between the directing effects of the substituent at position 4 and the inherent reactivity of the benzofuran nucleus.

Halogenation: Halogenation of benzofurans can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. libretexts.org For this compound, electrophilic attack is expected to occur at positions 5 and 7 of the benzene ring.

Nitration: Nitration of benzofurans is typically carried out with a mixture of nitric acid and sulfuric acid. libretexts.org Similar to halogenation, substitution is anticipated at the positions ortho and para to the 4-substituent, namely positions 5 and 7.

| Reaction | Reagents | Expected Major Products | Reference |

| Bromination | Br2, FeBr3 | 2-(7-Bromo-1-benzofuran-4-yl)ethan-1-amine and 2-(5-Bromo-1-benzofuran-4-yl)ethan-1-amine | libretexts.org |

| Nitration | HNO3, H2SO4 | 2-(7-Nitro-1-benzofuran-4-yl)ethan-1-amine and 2-(5-Nitro-1-benzofuran-4-yl)ethan-1-amine | libretexts.org |

Functionalization at Furan Ring Positions (e.g., C-2, C-3)

The furan ring of the benzofuran system is susceptible to electrophilic attack and other functionalization reactions, with the C-2 and C-3 positions being the most reactive sites.

The C-2 position of benzofurans is known to be the most acidic and can be readily functionalized. hw.ac.uk For instance, direct C-2 alkylation of benzofurans can be achieved through a copper-catalyzed addition of alkyl radicals generated from activated secondary and tertiary alkyl halides. hw.ac.uk This reaction typically employs copper(I) iodide with a suitable ligand. While direct C-H functionalization at the C-2 position is common, the presence of substituents can influence the regioselectivity. For 3-substituted benzofurans, functionalization at the C-2 position can be achieved through various methods, including the introduction of a carbaldehyde group or a perfluoroalkyl group. nih.gov A versatile bromine atom can also be introduced at the C-2 position, which then serves as a handle for further cross-coupling reactions like Suzuki and Heck reactions to introduce aryl and vinyl groups, respectively. nih.gov

The C-3 position of the benzofuran nucleus is generally more nucleophilic than the C-2 position and is also a key site for functionalization. hw.ac.uk Palladium-catalyzed intermolecular cyclization of benzofuran derivatives bearing an ethylamine at the C-3 position has been explored to generate palladacycles, which can then undergo further insertion reactions with isocyanides or carbon monoxide to form amidinium salts and lactams, respectively. hw.ac.uk

Table 1: Examples of C-2 and C-3 Functionalization of Benzofuran Derivatives

| Starting Material | Reagents and Conditions | Position of Functionalization | Product | Reference |

| 3-Substituted benzofuran | Cl2CHOCH3, TiCl4, DCM, -10 °C to r.t., N2 | C-2 | 2-Carbaldehyde-3-substituted benzofuran | nih.gov |

| 3-Substituted benzofuran | C4F9I, PPh3, Blue LED (440–445 nm, 10 W), MeOH, r.t., N2 | C-2 | 2-Perfluoroalkyl-3-substituted benzofuran | nih.gov |

| 3-Substituted benzofuran | NBS, CHCl3:CH3CN = 1:1, -30 °C | C-2 | 2-Bromo-3-substituted benzofuran | nih.gov |

| 2-Bromo-3-substituted benzofuran | o-tolylboronic acid, Pd(PPh3)4, K2CO3, toluene:H2O (7:3), 100 °C, N2 | C-2 | 2-(o-tolyl)-3-substituted benzofuran | nih.gov |

| 2-Bromo-3-substituted benzofuran | Methyl acrylate, PdCl2, K2CO3, NMP, 80 °C, N2 | C-2 | 2-Vinyl-3-substituted benzofuran | nih.gov |

| Benzofuran with C-3 ethylamine | Pd(OAc)2, TBAB, KOAc, DMF, 100°C, 12h | C-3 | Palladacycle | hw.ac.uk |

Ring-Opening and Rearrangement Reactions of the Benzofuran System

The benzofuran ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, providing access to highly functionalized phenolic derivatives. researchgate.net These transformations often involve the cleavage of the C2-O bond.

Several strategies have been developed for the ring-opening of benzofurans, often employing transition metal catalysis. researchgate.netkyoto-u.ac.jp Nickel-catalyzed reactions have been extensively explored for the selective cleavage of the C-O bond. researchgate.net Another approach involves an iron-catalyzed C-H annulation of 2-vinylbenzofurans, which proceeds through a cascade involving C-H alkylation and subsequent ring-opening of the benzofuran. researchgate.net

Reductive cleavage of the C2-O bond can also be achieved without transition metal catalysts. kyoto-u.ac.jp For instance, using an excess of an organolithium reagent in the presence of a catalytic amount of manganese chloride can effect the ring-opening of benzofuran to yield a stilbene (B7821643) derivative. kyoto-u.ac.jp The reaction is thought to proceed via deprotonation at the C-2 position followed by the involvement of the manganese catalyst. kyoto-u.ac.jp

Integrated Reactivity of Benzofuran and Ethan-1-amine functionalities

The presence of both the benzofuran ring and the ethanamine side chain in this compound allows for integrated reactivity, leading to the formation of complex heterocyclic systems through intramolecular cyclization and cascade reactions.

The ethanamine side chain can participate in intramolecular cyclization reactions with the benzofuran core or with substituents on the ring. A notable example is the intramolecular electrophilic cyclization of a benzofuran derivative to construct a central aromatic C ring, leading to the formation of naphtho[2,1-b]benzofurans. elsevierpure.com This type of 6-endo-dig cyclization typically occurs under acidic conditions. elsevierpure.com While this specific example does not start from the title compound, it illustrates a potential pathway for the elaboration of the this compound scaffold into more complex, fused systems.

Cascade reactions provide an efficient means to construct complex molecules in a single operation. For derivatives of this compound, several cascade reactions leading to fused heterocycles have been reported.

A palladium-catalyzed cascade reaction has been developed for the synthesis of 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines. nih.gov This process involves a sequential Pd(0)-catalyzed aminodeallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization. nih.gov

Radical cyclization cascades offer another powerful tool. A mild and broadly applicable method for constructing complex benzofurylethylamine derivatives involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.net This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling. researchgate.net

Furthermore, a cascade intramolecular Prins/Friedel–Crafts cyclization has been utilized for the synthesis of 4-aryltetralin-2-ols. beilstein-journals.org This reaction involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid to generate a benzyl (B1604629) carbenium ion, which is then trapped by an intramolecular Prins reaction followed by a Friedel–Crafts alkylation. beilstein-journals.org This strategy highlights the potential for forming polycyclic structures from appropriately substituted benzofuran precursors.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core can target either the benzofuran ring system or the ethanamine side chain, depending on the reagents and reaction conditions.

The oxidation of the benzofuran nucleus can be achieved using biomimetic systems. For example, the oxidation of benzofuran and its methyl-substituted derivatives with hydrogen peroxide catalyzed by Mn(III) porphyrins, which are models of cytochrome P450 enzymes, has been reported. mdpi.com The key step in this transformation is the formation of an epoxide on the furan ring, which can then undergo further reactions. mdpi.com Another oxidative method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to oxidize 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes to a mixture of 2-(4-hydroxyphenyl)benzo[b]furan and its 2,3-dihydro derivative. rsc.org

Regarding reduction, the chemoselective reduction of a functional group attached to the benzofuran ring has been demonstrated. For instance, a chloroacetyl group on a dihydrobenzofuran was chemoselectively reduced to a chloroethyl group using triethylsilane and BF3·Et2O. nih.gov This indicates that it is possible to selectively reduce a side-chain functional group without affecting the benzofuran ring system.

Table 2: Summary of Oxidation and Reduction Reactions of Benzofuran Derivatives

| Substrate | Reagents and Conditions | Reaction Type | Product(s) | Reference |

| Benzofuran | H2O2, Mn(III) porphyrin | Oxidation (epoxidation) | Epoxide and subsequent rearrangement products | mdpi.com |

| 1-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)ethane | DDQ | Oxidation | 2-(4-Hydroxyphenyl)benzo[b]furan and 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan | rsc.org |

| Chloroacetyl-dihydrobenzofuran | Triethylsilane, BF3·Et2O | Reduction | Chloroethylbenzofuran | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. nih.govnih.gov

For 2-(1-Benzofuran-4-yl)ethan-1-amine, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. The fragmentation of this ion in tandem MS (MS/MS) experiments would yield characteristic product ions. A primary fragmentation pathway for phenethylamine-type structures is the cleavage of the Cα-Cβ bond, which would result in the formation of a stable benzylic cation or related resonance-stabilized structures. The loss of ammonia (B1221849) (NH₃) from the side chain is another common fragmentation pathway. Fragmentation of the benzofuran (B130515) ring itself can also occur. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govwvu.edu By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₁₀H₁₁NO) can be confirmed. This level of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas, making HRMS an essential tool for confirming the identity of new or synthesized compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the study of benzofuran derivatives, electrospray ionization (ESI) is a common method to generate protonated molecules [M+H]⁺ in the gas phase. nih.govresearchgate.net These precursor ions are then subjected to collision-induced dissociation (CID) to induce fragmentation.

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from studies on related benzofuran structures. For instance, studies on 2-aroylbenzofuran derivatives show that fragmentation often initiates from the protonated molecule. nih.govresearchgate.net Common fragmentation processes for benzofuran compounds include the elimination of small neutral molecules like carbon monoxide (CO) and methanol (B129727) (MeOH) when a methoxy (B1213986) group is present. nih.gov For this compound, a likely primary fragmentation event would be the loss of ammonia (NH₃) from the protonated ethylamine (B1201723) side chain. Another expected fragmentation would involve the cleavage of the C-C bond between the ethyl group and the benzofuran ring, leading to the formation of a stable benzofuranylmethyl cation.

The study of these fragmentation patterns is critical for the structural elucidation of novel benzofuran derivatives and for identifying metabolites in biological studies. nih.gov

Table 1: Postulated MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | [Benzofuran-4-yl-CH₂]⁺ | CH₂NH₂ |

Note: This table is based on general fragmentation principles of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and lower volatility of amines, derivatization is often required before GC-MS analysis to improve chromatographic peak shape and thermal stability. For primary amines like this compound, common derivatization methods include acylation or silylation.

The analysis of aromatic amines derived from azo dyes is a well-established application of GC-MS. glsciences.com In a typical workflow, the amine is extracted from its matrix using a technique like supported liquid extraction (SLE) and then analyzed by GC-MS. glsciences.com This approach provides high recovery and excellent reproducibility for quantitative analysis. glsciences.com Although direct GC-MS analysis of this compound is challenging, its volatile derivatives can be effectively separated and identified, making GC-MS a valuable tool for purity assessment and the analysis of reaction byproducts in its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile compounds like this compound, as it typically does not require derivatization. The compound can be separated from a mixture using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer.

ESI-MS is the most common ionization source coupled with LC for the analysis of polar compounds. LC-MS has been widely used to monitor the synthesis of benzofuran derivatives and to characterize complex mixtures containing these compounds. researchgate.net The technique is invaluable for identifying compounds in complex matrices and has been applied to study the gas-phase fragmentation of various benzofuran structures. nih.govnih.gov The development of methods to improve MS sensitivity, such as modifying the desolvation gas, can further enhance the quality of LC-MS data for pharmaceutical analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. The IR spectrum of a benzofuran derivative provides a unique fingerprint based on the vibrational frequencies of its bonds.

For a compound like this compound, the IR spectrum is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below this value. The C-O-C stretching of the furan (B31954) ring is typically observed around 1050-1250 cm⁻¹. ijrpc.comnih.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is excellent for identifying non-polar bonds and skeletal vibrations of the aromatic ring system. For instance, the symmetric stretching modes of the benzofuran ring would be expected to produce strong signals in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O-C Stretch (Furan) | 1050-1250 |

| N-H Bend (Amine) | 1550-1650 |

Note: This table is based on typical IR absorption ranges for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of numerous benzofuran derivatives have been determined using this method. mdpi.comnih.gov For example, the structure of [4-(1-Benzofuran-2-yl)phenyl]diphenyl-amine was elucidated, revealing the dihedral angles between the benzofuran system and the attached phenyl rings. nih.gov If this compound can be crystallized, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which stabilize the crystal packing. nih.gov

The ethylamine side chain of this compound is attached to a prochiral carbon on the benzofuran ring, but the molecule itself is achiral. However, if a substituent were added to the α-carbon of the ethylamine group, a chiral center would be created. In such cases, single crystal X-ray diffraction (SCXRD) becomes an indispensable tool for determining the absolute stereochemistry of the enantiomers.

By using a chiral crystal of a derivative and employing anomalous dispersion effects, SCXRD can distinguish between the (R) and (S) configurations. This technique has been used to establish the absolute configuration of various chiral molecules. The ability to unambiguously determine the three-dimensional structure is crucial in pharmaceutical research, where the biological activity of enantiomers can differ significantly.

Chromatographic Methods for Purity and Mixture Analysis

A variety of chromatographic methods are essential for the purification and analysis of this compound throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. ijrpc.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Column Chromatography: This technique is used for the preparative purification of the synthesized compound. By selecting an appropriate solvent system, this compound can be separated from starting materials, reagents, and byproducts.

Gas Chromatography (GC): As discussed in section 4.2.3, GC is a high-resolution technique primarily used for the analysis of volatile compounds. For purity analysis of this compound, it would typically require prior derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the purity determination and quantitative analysis of non-volatile compounds like this compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. nih.gov

These chromatographic methods, often used in combination, are fundamental to ensuring the identity and purity of this compound for research purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to the basic nature of the amine group, which can cause poor peak shape and tailing on standard silica-based columns, several strategies can be adopted. One common approach is the use of an ion-pairing agent in the mobile phase. tandfonline.com Agents such as hexanesulfonic acid can form a neutral ion pair with the protonated amine, improving its retention and chromatographic behavior on a C18 column. tandfonline.com Another strategy is to use a mobile phase with an adjusted pH, often acidic, to ensure the consistent protonation of the amine. sielc.com Detection is typically achieved using a UV detector, as the benzofuran ring system is chromophoric.

While specific HPLC parameters for this compound are not extensively documented in public literature, a representative method can be extrapolated from the analysis of similar aromatic amines. tandfonline.comuniupo.itthermofisher.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid or Phosphoric Acid |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-254 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. The analysis of amines by GC can be challenging due to their polarity and potential for interaction with the stationary phase, which can lead to peak tailing. peeref.com However, with appropriate column selection and technique, GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for the identification and purity assessment of benzofuran derivatives. researchgate.nethmdb.ca

For a compound like this compound, direct injection may be possible on specialized columns designed for basic compounds. Alternatively, derivatization is a common strategy to reduce polarity and improve volatility and peak shape. Some benzofuran derivatives are known to be thermally unstable, which can be a challenge during GC analysis. nih.gov In such cases, using a temperature-programmable inlet can help prevent decomposition. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Table 2: Representative GC Parameters for Analysis of Benzofuran Derivatives

| Parameter | Value |

| Column | Capillary column suitable for amines (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C (or temperature-programmable) |

| Oven Program | Ramped temperature program (e.g., 100°C to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280°C |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. mdpi.com In the synthesis of benzofuran derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. acs.orgnih.govnih.govrsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. univ-ovidius.ro The relative polarity of the compounds determines their retention factor (Rf value); less polar compounds generally travel further up the plate. Visualization is often achieved under UV light (254 nm), as benzofurans are typically UV-active, or by using chemical stains like potassium permanganate. rsc.org

For an amine-containing compound like this compound, a common eluent system might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). acs.org A small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent to prevent the basic amine from streaking on the acidic silica gel plate. rochester.edu

Table 3: Example of TLC for Monitoring a Hypothetical Synthesis

| Lane on TLC Plate | Compound(s) Spotted | Observation (Rf Value) | Interpretation |

| 1 | Starting Material (e.g., a benzofuran precursor) | Single spot at Rf = 0.6 | Reference for starting material |

| 2 | Reaction Mixture (Time = 0 hr) | Single spot at Rf = 0.6 | Reaction has not yet started |

| 3 | Reaction Mixture (Time = 2 hr) | Spot at Rf=0.6 (faint), New spot at Rf=0.3 (strong) | Reaction is proceeding, product is more polar |

| 4 | Reaction Mixture (Time = 4 hr) | No spot at Rf=0.6, Single spot at Rf=0.3 (strong) | Reaction is complete |

Computational and Theoretical Investigations of 2 1 Benzofuran 4 Yl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. For 2-(1-Benzofuran-4-yl)ethan-1-amine, these calculations can provide valuable insights into its electronic nature and spectroscopic behavior.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is dictated by the interplay between the aromatic benzofuran (B130515) ring system and the flexible ethylamine (B1201723) side chain. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and electronic properties. wikipedia.org

The HOMO is typically associated with the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For benzofuran derivatives, the HOMO is generally localized on the benzofuran ring system. ic.ac.uknih.gov Specifically, studies on benzofuran itself indicate that the C-3 position has a significant contribution to the HOMO, making it a likely site for electrophilic substitution. ic.ac.uk The presence of the ethylamine group at the 4-position is expected to influence the electron density distribution of the benzene (B151609) part of the benzofuran ring.

The LUMO, on the other hand, represents the ability to accept electrons and points to regions prone to nucleophilic attack. In benzofuran derivatives, the LUMO is also typically distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzofuran | -8.5 | -0.5 | 8.0 |

| 2-Phenethylamine | -8.9 | 0.2 | 9.1 |

| This compound (Predicted) | -8.3 | -0.2 | 8.1 |

Note: The data for Benzofuran and 2-Phenethylamine are representative values from computational studies. The values for this compound are predicted based on the expected electronic contributions of the constituent moieties.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized through atomic charge calculations and electrostatic potential (ESP) maps. libretexts.orgyoutube.com ESP maps illustrate the three-dimensional charge distribution and are invaluable for predicting intermolecular interactions. libretexts.orgwalisongo.ac.idchemrxiv.org

In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and likely to interact with nucleophiles. youtube.com For this compound, the ESP map is expected to show a region of high negative potential around the oxygen atom of the furan (B31954) ring and a region of high positive potential around the amine group's hydrogen atoms. The aromatic ring will likely exhibit a more neutral potential, with some polarization due to the fused oxygen atom and the ethylamine substituent.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial atomic charges on each atom. These calculations would likely confirm the qualitative picture from the ESP map, showing a significant negative charge on the oxygen atom and positive charges on the amine hydrogens.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. rsc.org

For this compound, the vibrational spectrum will be a composite of the modes from the benzofuran ring and the ethylamine side chain. Key expected vibrational frequencies include:

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching (aromatic): Typically observed between 3000 and 3100 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ range.

C=C stretching (aromatic): A series of bands between 1450 and 1600 cm⁻¹.

C-O-C stretching (furan ring): Expected around 1000-1200 cm⁻¹.

N-H bending: Usually appears in the 1590-1650 cm⁻¹ region.

C-N stretching: A weaker band typically found between 1000 and 1200 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2880 - 2960 |

| Aromatic C=C Stretch | 1470, 1580, 1610 |

| C-O-C Asymmetric Stretch | 1250 |

| C-N Stretch | 1150 |

| N-H Bend | 1620 |

Note: These are predicted frequencies and can be influenced by the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis

The ethylamine side chain of this compound has rotational freedom, leading to different possible conformations. Molecular dynamics (MD) simulations and conformational analysis studies on related phenethylamines have shown a preference for specific spatial arrangements. acs.orgmdpi.com

Computational studies on phenethylamine (B48288) reveal two main classes of conformers: gauche (folded) and anti (extended), referring to the torsion angle of the C-C-N-C backbone. rsc.org In the gas phase, the gauche conformation is often favored due to a stabilizing interaction between the amine group and the aromatic ring. acs.org However, in a solvent, the relative energies of the conformers can change.

For this compound, it is plausible that similar conformational preferences exist. The interaction between the lone pair of the amine nitrogen and the π-system of the benzofuran ring could favor a gauche-like conformation. MD simulations would be instrumental in exploring the potential energy surface of the molecule, identifying the most stable conformers, and determining the energy barriers between them. This information is critical for understanding how the molecule might interact with biological receptors.

Theoretical Reactivity Prediction and Mechanistic Modeling

Computational chemistry can also be used to predict the reactivity of a molecule and to model the mechanisms of its reactions.

Transition State Calculations for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics, and computational methods can be used to locate the transition state structures and calculate the activation energies for chemical reactions. nih.govyoutube.com For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amine group, transition state calculations can provide valuable mechanistic insights.

For instance, in an electrophilic attack on the benzofuran ring, calculations could determine whether the attack is more favorable at the C-2, C-3, C-5, or C-7 positions by comparing the activation energies of the respective transition states. ic.ac.uk Given that the C-4 position is substituted, the electronic and steric effects of the ethylamine group will play a significant role in directing further substitution.

Similarly, for reactions involving the amine group, such as acylation or alkylation, transition state calculations can help to understand the reaction pathway and the factors that influence the reaction rate. Advanced methods like multi-path variational transition state theory can provide highly accurate rate constants for complex reactions. rsc.org

Reaction Energetics and Thermodynamics

The study of reaction energetics and thermodynamics through computational means provides fundamental insights into the stability, reactivity, and potential synthetic pathways involving a molecule. For this compound, while specific experimental thermodynamic data is scarce in the literature, theoretical calculations can model various reaction types. Benzofuran and its derivatives are known to participate in a range of reactions, including electrophilic substitution, cycloadditions, and functional group transformations. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the thermodynamic and kinetic parameters of hypothetical reactions. These calculations can predict the activation energy (Ea), which indicates the kinetic barrier of a reaction, and the change in enthalpy (ΔH) or Gibbs free energy (ΔG), which determines the thermodynamic favorability. For instance, the N-acylation of the primary amine group in this compound is a fundamental transformation. A theoretical study would model the reactants, the transition state, and the products to elucidate the energy profile of the reaction.

Table 1: Hypothetical Thermodynamic Data for N-acylation of this compound

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔH (Enthalpy of Reaction) | -15.8 | Indicates an exothermic reaction, releasing heat. |

| ΔG (Gibbs Free Energy) | -12.5 | A negative value signifies a spontaneous and thermodynamically favorable reaction under standard conditions. |

| Ea (Activation Energy) | +25.3 | The energy barrier that must be overcome for the reaction to proceed. |

This table is illustrative and contains hypothetical data to demonstrate the output of a computational energetics study.

Such theoretical investigations are crucial for guiding synthetic efforts by predicting reaction outcomes, identifying the most stable products, and understanding the conditions required to overcome kinetic barriers.

Ligand-Based Computational Studies (without biological outcome)

Ligand-based computational methods utilize the structure of a known molecule, such as this compound, to explore the vastness of chemical space for other molecules with similar, pre-defined characteristics. These studies are performed without reference to a biological target.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that are considered important for a specific interaction. researchgate.net A pharmacophore model for this compound can be constructed based on its key structural motifs. These features include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the furan oxygen), and an aromatic ring system (the benzofuran core).

This abstract model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds. diva-portal.orgarxiv.org The goal is not to find biologically active hits, but to explore the accessible chemical space and identify structurally diverse molecules that match the defined pharmacophoric features. diva-portal.orgnih.gov This allows for the discovery of novel scaffolds that are topologically similar to the query molecule but may possess different physical or chemical properties.

Table 2: Hypothetical Pharmacophore Model for this compound

| Feature | Type | Location Constraint (Relative) |

| Aromatic Ring (AR) | Aromatic | Centered on the benzofuran ring system. |

| Hydrogen Bond Donor (HBD) | Amine Group | Located on the nitrogen atom of the ethanamine side chain. |

| Hydrogen Bond Acceptor (HBA) | Furan Oxygen | Located on the oxygen atom within the furan ring. |

| Hydrophobic Center (HY) | Hydrophobic | Associated with the ethyl linker and benzene portion of the scaffold. |

This table represents a hypothetical pharmacophore model derived from the compound's structure.

By screening databases like the ZINC database or Enamine REAL Space, which contains billions of make-on-demand compounds, this approach can identify a wide array of molecules for further theoretical or synthetic exploration. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that correlates the structural or physicochemical properties of a set of molecules with a specific endpoint. nih.gov In a purely theoretical context, this endpoint is not a measured biological activity but a calculated chemical property. For example, a QSAR model could be developed to predict the chemical reactivity of a series of this compound analogs or their calculated binding affinity to a hypothetical chemical target. researchgate.net

This process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., energy of the Highest Occupied Molecular Orbital, E-HOMO), steric properties (e.g., Molar Refractivity), and topological features. nih.govbiolscigroup.us A statistical method, such as multiple linear regression, is then used to build an equation linking these descriptors to the calculated outcome.

Table 3: Illustrative Data for a Theoretical QSAR Study of Benzofuran Analogs

| Compound (Analog of Parent) | Molar Refractivity (MR) | E-HOMO (eV) | Calculated Reactivity Index* |

| Analog 1 (Parent) | 52.3 | -5.8 | 4.5 |

| Analog 2 (-F substitution) | 51.9 | -6.1 | 4.1 |

| Analog 3 (-Cl substitution) | 57.1 | -6.0 | 4.9 |

| Analog 4 (-CH3 substitution) | 56.9 | -5.6 | 5.2 |

The "Calculated Reactivity Index" is a hypothetical endpoint for illustrative purposes. Data is not from experimental or published sources.

Such a theoretical QSAR model can be used to predict the chemical properties of new, unsynthesized analogs, guiding the design of molecules with specific, desired theoretical characteristics.

Crystal Structure Prediction and Polymorphism Studies

The arrangement of molecules in a solid-state crystal lattice dictates many of the material's bulk properties. Crystal structure prediction is a computational field that aims to identify the most stable, low-energy packing arrangements for a given molecule. arxiv.org This is achieved by exploring the vast conformational space of the molecule and the possible arrangements within various crystallographic space groups.

For this compound, these studies would involve generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies. This process can predict the most likely crystal structure that would be observed experimentally.

Furthermore, these computational methods are invaluable for investigating polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Computational screening can identify a set of plausible, low-energy polymorphs and calculate their relative stabilities. While no specific polymorphism studies have been published for this compound, the methodology provides a powerful tool for its solid-state characterization.

Table 4: Hypothetical Output of a Crystal Structure Prediction Study

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -110.5 | 0.0 |

| Form II | P-1 | -108.2 | +2.3 |

| Form III | C2/c | -105.9 | +4.6 |

This table presents hypothetical data to illustrate the results of a polymorphism prediction study. The values are not based on published research.

Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The presence of a primary amine group attached to an ethyl spacer on the benzofuran (B130515) ring makes 2-(1-benzofuran-4-yl)ethan-1-amine an ideal precursor for the synthesis of various fused heterocyclic compounds. This is primarily achieved through intramolecular cyclization reactions that form new rings, leading to polycyclic aromatic compounds and other novel fused-ring systems.

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in materials science and electronics. While specific examples utilizing this compound are not extensively documented, its structural motif as a β-arylethylamine makes it a suitable candidate for well-established cyclization reactions that generate polycyclic systems.

One of the most powerful methods for constructing tetrahydroisoquinoline-type structures is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. wikipedia.orgname-reaction.comnrochemistry.comnumberanalytics.com For this compound, this would involve the initial formation of a Schiff base with an aldehyde, which then cyclizes onto the electron-rich benzofuran ring. The reaction is typically promoted by protic or Lewis acids. The general mechanism is outlined below:

Table 1: Pictet-Spengler Reaction Overview

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of a Schiff base | Iminium ion is formed from the condensation of the amine and an aldehyde. |

| 2 | Intramolecular Cyclization | The electrophilic iminium ion is attacked by the electron-rich aromatic ring (benzofuran). |

This strategy allows for the fusion of a new six-membered nitrogen-containing ring onto the benzofuran scaffold, creating a complex polycyclic aromatic system. The specific substitution on the resulting tricycle can be controlled by the choice of the aldehyde or ketone used in the reaction.

Another classical method for the synthesis of dihydroisoquinolines, which are precursors to isoquinolines, is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a strong acid like polyphosphoric acid or phosphorus oxychloride. rsc.orgresearchgate.net In the context of this compound, the amine would first be acylated to form the corresponding amide. Subsequent treatment with a dehydrating agent would induce cyclization to afford a dihydropyrido[4,3-b]benzofuran.

Table 2: Bischler-Napieralski Reaction Overview

| Step | Reactant | Conditions | Product |

|---|---|---|---|

| 1 | This compound | Acylation (e.g., with an acyl chloride or anhydride) | N-Acyl-2-(1-benzofuran-4-yl)ethylamine |

These classical reactions highlight the potential of this compound as a versatile intermediate for accessing a variety of polycyclic aromatic compounds with embedded benzofuran and nitrogen-containing rings.

Beyond the classical methods, the reactivity of the ethylamine (B1201723) group in this compound can be harnessed to construct a diverse array of novel fused-ring systems. The primary amine can participate in condensation reactions with various bifunctional reagents to build new heterocyclic rings.

For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the nature of the condensing partner. Similarly, reactions with isothiocyanates followed by intramolecular cyclization can yield fused thiazole (B1198619) derivatives. mdpi.com The synthesis of oxazole (B20620) and thiazole derivatives from related 2-acetylbenzofuran (B162037) precursors has been well-documented, showcasing the versatility of the benzofuran scaffold in forming five-membered heterocyclic rings. ijrpc.comresearchgate.net

The general strategy involves the initial formation of an intermediate by reaction of the amine, which then undergoes a subsequent ring-closing step. This approach provides a modular way to access a wide range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.org

Precursor for Advanced Material Science

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for advanced materials. thieme.de this compound can serve as a key precursor for the synthesis of polymers and components for organic electronic devices.

The primary amine functionality of this compound allows it to be readily incorporated into polymer backbones through various polymerization techniques. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides containing the benzofuran moiety. Similarly, reaction with diisocyanates would yield polyureas.

These polymers would benefit from the inherent properties of the benzofuran unit, such as thermal stability and fluorescence. The incorporation of the benzofuran scaffold into polymer chains can lead to materials with interesting optical and electronic properties, suitable for a range of applications. ontosight.airesearchgate.net

Table 3: Potential Polymerization Reactions

| Polymer Type | Comonomer | Linkage |

|---|---|---|

| Polyamide | Dicarboxylic acid/acyl chloride | Amide |

| Polyurea | Diisocyanate | Urea (B33335) |

The resulting polymers can be designed to have specific properties by careful selection of the comonomer and the polymerization conditions.

Benzofuran derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable electronic properties and high fluorescence quantum yields. ingentaconnect.comingentaconnect.comrsc.orgopenreadings.eursc.org The amine group of this compound can be readily modified to introduce functionalities that are desirable for organic electronic materials.

For example, the amine can be arylated to create triarylamine-type structures, which are well-known hole-transporting materials. The benzofuran core itself can act as a blue-emitting fluorophore. By tethering charge-transporting groups to the benzofuran scaffold via the ethylamine linker, it is possible to design multifunctional materials for OLEDs, where a single molecule combines emitting and charge-transporting properties.

Furthermore, the development of conducting polymers based on furan (B31954) and its derivatives has gained significant attention. rsc.orgacs.orgnih.gov The electropolymerization of benzofuran-containing monomers can lead to the formation of conductive polymer films with potential applications in sensors, organic solar cells, and electrochromic devices. The ethylamine side chain could be used to tune the solubility and processing characteristics of such polymers.

Use in Catalyst Design and Ligand Synthesis

The primary amine group in this compound is a versatile handle for the synthesis of ligands for metal-catalyzed reactions. The formation of Schiff bases through condensation with aldehydes is a straightforward method to generate a wide variety of multidentate ligands. ignited.iniosrjournals.orgresearchgate.netnih.govresearchgate.net

These Schiff base ligands, containing both the benzofuran moiety and the imine nitrogen, can coordinate to a variety of metal centers. The electronic properties of the benzofuran ring and the steric bulk of the substituents on the aldehyde can be used to fine-tune the properties of the resulting metal complexes.

Table 4: Schiff Base Ligand Synthesis

| Reactant 1 | Reactant 2 | Ligand Type | Potential Metal Coordination |

|---|---|---|---|

| This compound | Salicylaldehyde (B1680747) | Tridentate (N, N, O) | Transition metals (e.g., Cu, Ni, Co) |

These metal complexes can be explored as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of some of these complexes could also make them suitable for asymmetric catalysis. The synthesis of metal complexes with ligands derived from benzofuran-2-carbohydrazide has demonstrated the potential of the benzofuran scaffold in coordination chemistry. researchgate.netresearchgate.net

Chiral Ligands for Asymmetric Catalysis

The primary amine group in this compound presents a potential site for the development of chiral ligands. In principle, such ligands can be used in asymmetric catalysis to facilitate enantioselective transformations, which are crucial for the synthesis of optically active compounds, particularly in the pharmaceutical industry. youtube.com A typical application would involve the complexation of the chiral amine with a metal center to create a catalyst that can control the stereochemical outcome of a reaction.